3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide. This reaction produces the related N-ethyl carboxylate pyrrole, which is then reacted with hydrazine hydrate in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.
Substitution: Substituted derivatives with alkyl groups attached to the nitrogen atoms.
Scientific Research Applications
3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential scaffold for drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atoms. This interaction can modulate biological pathways, leading to its observed biological activities such as antimicrobial and kinase inhibition .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyloctahydropyrrolo[1,2-a]pyrazine
- 2-Methyltetrahydro-2-pyrazino[1,2-]pyrazine-1,4(3,6)-dione
- 5,6,7,8-Tetrahydroimidazo[1,2-]pyrazine
Uniqueness
3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3,3-dimethyl-2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-9(2)7-11-5-3-4-8(11)6-10-9/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFPGQRZMHDQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2CN1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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